molecular formula C23H20N4O4S B11063991 10-({4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one (non-preferred name)

10-({4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one (non-preferred name)

Cat. No.: B11063991
M. Wt: 448.5 g/mol
InChI Key: JSQHDPQAJLFPSS-LZNRXBQRSA-N
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Description

10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[321]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE is a complex organic compound with a unique structure that includes a triazole ring, a bicyclic oxo group, and an acridinone moiety

Preparation Methods

The synthesis of 10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE involves multiple steps, starting with the preparation of the triazole ring and the bicyclic oxo group. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE include other triazole-containing compounds and acridinone derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of 10-({4-METHYL-1-[(1R,2R,5S)-4-OXO-6,8-DIOXABICYCLO[3.2.1]OCT-2-YL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

10-[[4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]acridin-9-one

InChI

InChI=1S/C23H20N4O4S/c1-25-20(24-27(23(25)32)17-10-18(28)22-30-12-19(17)31-22)11-26-15-8-4-2-6-13(15)21(29)14-7-3-5-9-16(14)26/h2-9,17,19,22H,10-12H2,1H3/t17-,19+,22+/m1/s1

InChI Key

JSQHDPQAJLFPSS-LZNRXBQRSA-N

Isomeric SMILES

CN1C(=NN(C1=S)[C@@H]2CC(=O)[C@H]3OC[C@@H]2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64

Canonical SMILES

CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64

Origin of Product

United States

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